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Compound of Interest

Compound Name: 2-(Propylamino)ethanol

Cat. No.: B101894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Propylamino)ethanol, also known as N-propylethanolamine, is a bifunctional organic

molecule featuring a secondary amine and a primary alcohol. This unique structure imparts a

versatile reactivity profile, making it a valuable building block in organic synthesis and a ligand

in coordination chemistry. The lone pair of electrons on the nitrogen atom of the secondary

amine group is central to its chemical behavior, rendering it nucleophilic and basic. This guide

provides an in-depth technical overview of the reactivity of the amine group in 2-
(Propylamino)ethanol, focusing on key reaction classes and providing illustrative

experimental protocols and quantitative data where available.

Physicochemical Properties and Basicity
The reactivity of the amine group is fundamentally influenced by its basicity, which is quantified

by its pKa value. While experimental pKa values for a wide range of amines have been

determined, specific data for 2-(Propylamino)ethanol can be found in dedicated studies. One

such study reports the pKa of N-Propylethanolamine.[1] Understanding these properties is

crucial for predicting its behavior in various chemical environments.

Table 1: Physicochemical Properties of 2-(Propylamino)ethanol
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Property Value Reference

Molecular Formula C5H13NO --INVALID-LINK--

Molecular Weight 103.16 g/mol --INVALID-LINK--

Boiling Point 182 °C --INVALID-LINK--

Density 0.900 g/mL at 25 °C --INVALID-LINK--

pKa
Data for N-Propylethanolamine

available
[1]

Reactivity of the Amine Group
The secondary amine in 2-(Propylamino)ethanol is a versatile functional group that readily

participates in a variety of chemical transformations. Its nucleophilicity allows it to react with a

wide range of electrophiles.

N-Alkylation
N-alkylation of the secondary amine in 2-(Propylamino)ethanol leads to the formation of

tertiary amines. This transformation is typically achieved by reaction with alkyl halides.

However, traditional methods can suffer from over-alkylation, leading to the formation of

quaternary ammonium salts. Modern synthetic strategies, such as the "borrowing hydrogen" or

"hydrogen autotransfer" methodology, offer a more sustainable and atom-economical approach

using alcohols as alkylating agents. While a direct protocol for 2-(Propylamino)ethanol was

not found, a hypothetical protocol for a similar amino alcohol illustrates the principle.[2]

Table 2: Hypothetical N-Alkylation of an Amine using an Amino Alcohol via Borrowing Hydrogen

Strategy[2]
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Experimental Protocol: Hypothetical N-Alkylation via Borrowing Hydrogen[2]

Catalyst Pre-formation: In a flask under an inert atmosphere, add a ruthenium-based catalyst

and anhydrous toluene. Stir the mixture at room temperature for 15 minutes.

Reaction Setup: To the flask, add the amine (e.g., morpholine, 1.0 mmol) and the amino

alcohol (e.g., 2-[(3-Aminopropyl)methylamino]ethanol, 1.2 mmol).

Reaction Conditions: Heat the reaction mixture to 110 °C and stir under reflux for 24 hours.

Work-up: After cooling to room temperature, quench the reaction with water. Extract the

aqueous layer with dichloromethane. The combined organic layers are washed with

saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and

concentrated under reduced pressure.

Purification: The crude product is purified by silica gel column chromatography.

Combine Amine, Amino Alcohol,
Catalyst, and Solvent

Heat to 110°C
(24 hours)

Reflux Quench with Water,
Extract with DCM

Cooling Column Chromatography N-Alkylated Product

Click to download full resolution via product page

Experimental workflow for N-alkylation.

N-Acylation
The amine group of 2-(Propylamino)ethanol can be acylated to form amides using various

acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often requiring
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activation). This reaction is typically robust and high-yielding. While a specific protocol for 2-
(Propylamino)ethanol was not found in the initial search, a general procedure for the N-

acylation of a primary amine is provided below as a representative example.

Table 3: General N-Acylation of an Amine

Amine
Acylating
Agent

Base Solvent Product

Primary/Seconda

ry Amine
Acyl Chloride

Triethylamine or

Pyridine

Dichloromethane

or THF

N-acylated

amine (Amide)

Experimental Protocol: General N-Acylation of an Amine

Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as

triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane under an inert

atmosphere.

Addition of Acylating Agent: Cool the solution to 0 °C and slowly add the acyl chloride (1.05

eq) dropwise.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic

layer successively with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization or column

chromatography.

2-(Propylamino)ethanol R-NH-R'

{N-Acyl-2-(propylamino)ethanol | R-N(R')-COR''}

Base (e.g., Et3N)

Acyl Chloride R''-COCl
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General N-acylation reaction pathway.

Reaction with Isocyanates to Form Ureas
Secondary amines readily react with isocyanates to form substituted ureas. This reaction is

typically fast and proceeds with high yields, often without the need for a catalyst. The

nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate.

Table 4: General Reaction of a Secondary Amine with an Isocyanate

Amine Isocyanate Solvent Product

Secondary Amine

(R₂NH)

Alkyl or Aryl

Isocyanate (R'-NCO)

Aprotic solvent (e.g.,

THF, DCM)

N,N,N'-trisubstituted

Urea (R₂N-CO-NHR')

Experimental Protocol: Synthesis of a Urea from an Amine and an Isocyanate[3]

Reaction Setup: In a dry flask, dissolve the secondary amine (e.g., 2-(Propylamino)ethanol,
1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane

(DCM) under an inert atmosphere.

Addition of Isocyanate: Add the isocyanate (1.0 eq) dropwise to the stirred solution at room

temperature. An exothermic reaction may be observed.

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is

removed under reduced pressure.

Purification: The crude product can be purified by recrystallization or column chromatography

if necessary.
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Logical relationship in urea synthesis.

Role as a Ligand in Coordination Chemistry
The presence of both a nitrogen and an oxygen atom allows 2-(Propylamino)ethanol to act as

a bidentate ligand, coordinating with metal ions to form stable chelate complexes. While

specific studies on 2-(propylamino)ethanol complexes are not abundant, amino alcohols, in

general, are known to form catalytically active metal complexes. These complexes find

applications in various organic transformations, including oxidation and reduction reactions.

The lone pairs on both the nitrogen and oxygen atoms can coordinate to a metal center,

influencing its electronic properties and catalytic activity.

Conclusion
The secondary amine group in 2-(Propylamino)ethanol is a key determinant of its chemical

reactivity, bestowing upon it nucleophilic and basic properties. This enables its participation in a

wide array of important organic reactions, including N-alkylation, N-acylation, and urea

formation. Furthermore, its ability to act as a bidentate ligand opens up possibilities for its use

in the development of novel metal catalysts. The provided protocols, though in some cases

generalized or hypothetical due to a lack of specific literature on this exact molecule, serve as a

foundational guide for researchers exploring the synthetic utility of 2-(Propylamino)ethanol.
Further investigation into the quantitative aspects of its reactivity and its applications in

catalysis is warranted to fully exploit the potential of this versatile molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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